molecular formula C13H9F2NO2 B6399787 3-Amino-5-(3,4-difluorophenyl)benzoic acid CAS No. 1262005-96-8

3-Amino-5-(3,4-difluorophenyl)benzoic acid

Cat. No.: B6399787
CAS No.: 1262005-96-8
M. Wt: 249.21 g/mol
InChI Key: YYZPDKUSJXUWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3,4-difluorophenyl)benzoic acid: is an organic compound with the molecular formula C13H9F2NO2 and a molecular weight of 249.21 g/mol This compound features a benzoic acid core substituted with an amino group at the 3-position and a 3,4-difluorophenyl group at the 5-position

Properties

IUPAC Name

3-amino-5-(3,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPDKUSJXUWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689608
Record name 5-Amino-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-96-8
Record name 5-Amino-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3,4-difluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 3-Amino-5-(3,4-difluorophenyl)benzoic acid can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry: 3-Amino-5-(3,4-difluorophenyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(2,3-difluorophenyl)benzoic acid
  • 3-Amino-5-fluorobenzoic acid

Uniqueness: 3-Amino-5-(3,4-difluorophenyl)benzoic acid is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique chemical reactivity are required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.